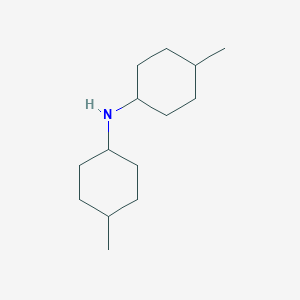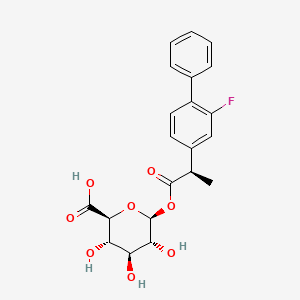
DANSYL-L-A-AMINO-N-BUTYRIC ACID
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of DANSYL-L-A-AMINO-N-BUTYRIC ACID typically involves the reaction of dansyl chloride with L-α-amino-n-butyric acid. The reaction is carried out in an alkaline medium, often using a base such as sodium carbonate or sodium hydroxide to facilitate the reaction . The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional steps for purification and quality control to ensure the final product meets industry standards .
化学反应分析
Types of Reactions
DANSYL-L-A-AMINO-N-BUTYRIC ACID undergoes several types of chemical reactions, including:
Substitution Reactions: The dansyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Bases: Sodium hydroxide, sodium carbonate
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various dansylated derivatives, while oxidation reactions may produce sulfonic acid derivatives .
科学研究应用
DANSYL-L-A-AMINO-N-BUTYRIC ACID has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe for detecting and quantifying amino acids and peptides.
Biology: Employed in the study of protein structure and function through fluorescence labeling.
Medicine: Utilized in diagnostic assays to detect specific biomolecules in clinical samples.
Industry: Applied in the development of fluorescent dyes and sensors for various industrial applications.
作用机制
The mechanism of action of DANSYL-L-A-AMINO-N-BUTYRIC ACID involves its ability to form stable fluorescent adducts with primary amino groups in biomolecules. The dansyl group acts as a fluorescent tag, allowing researchers to track and quantify the labeled molecules using fluorescence spectroscopy. The molecular targets include proteins, peptides, and other biomolecules with primary amino groups .
相似化合物的比较
Similar Compounds
- Dansyl-L-arginine
- Dansyl-L-asparagine
- Dansyl-L-aspartic acid
- Dansyl-L-cysteic acid
- Dansyl-L-glutamic acid
- Dansyl-L-glutamine
- N-Dansyl-trans-4-hydroxy-L-proline
Uniqueness
DANSYL-L-A-AMINO-N-BUTYRIC ACID is unique due to its specific structure and properties, which make it particularly suitable for labeling and detecting primary amino groups in biomolecules. Its fluorescent properties are highly stable, making it a reliable tool for various analytical applications .
属性
CAS 编号 |
102783-25-5 |
|---|---|
分子式 |
C16H20N2O4S |
分子量 |
336.406 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Benzo[b]fluoranthene](/img/structure/B1141397.png)


![7-(Piperazin-1-yl)thieno[2,3-c]pyridine hydrochloride](/img/structure/B1141403.png)

